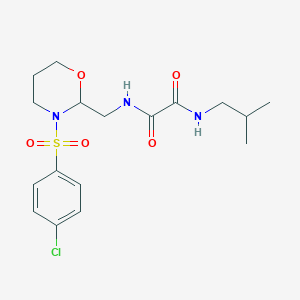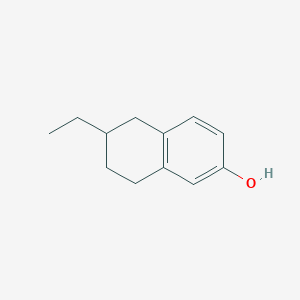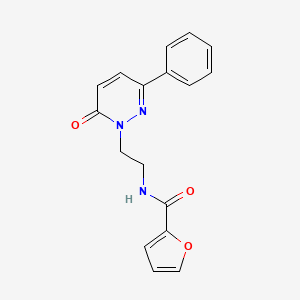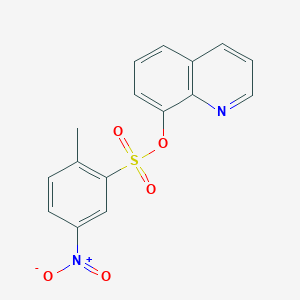
1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as DT-13, is a synthetic compound that has been the subject of much scientific research in recent years. DT-13 has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
科学的研究の応用
Corrosion Inhibition
One application involves the use of Schiff base compounds derived from similar structures in corrosion inhibition. For example, studies have shown that certain Schiff base compounds can significantly retard the corrosion rate of steel in acidic solutions, highlighting their potential as effective corrosion inhibitors in industrial applications (Emregül & Hayvalı, 2006).
Hydrogel Formation
Another application is in the field of hydrogel formation, where certain urea compounds have been found to form hydrogels in acidic conditions. These hydrogels' rheology and morphology can be tuned by the identity of the anion, showing potential for creating materials with specific physical properties (Lloyd & Steed, 2011).
Diverse Chemical Library Generation
Furthermore, compounds containing the dimethylamino group have been utilized as starting materials in alkylation and ring closure reactions to generate structurally diverse libraries. This demonstrates their utility in expanding the chemical space for drug discovery and material science applications (Roman, 2013).
Synthesis of Cytotoxic Compounds
In pharmacology, derivatives of 1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea have been synthesized and evaluated for cytotoxic activity. For instance, new heterocyclic compounds bearing the dimethylamino phenyl substituent have shown promising cytotoxic activity against cancer cell lines, indicating their potential in cancer therapy (Mansour et al., 2020).
Molecular Self-Assembly
The capability of certain heterocyclic ureas to undergo concentration-dependent unfolding to form multiply hydrogen-bonded complexes has been explored. This property is utilized in designing self-assembling materials, which can mimic biological processes and find applications in nanotechnology and materials science (Corbin et al., 2001).
特性
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-19(2)14-5-3-12(4-6-14)15(20)11-17-16(21)18-13-7-9-22-10-8-13/h3-6,13,15,20H,7-11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJMOAWHSFFDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2881717.png)
![(E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2881718.png)
![N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2881720.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2881721.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2881724.png)
![4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881725.png)
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2881727.png)
![ethyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetate](/img/structure/B2881728.png)
